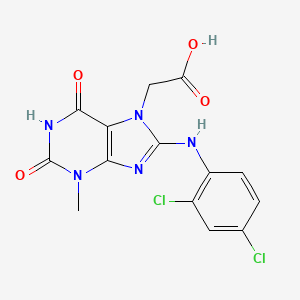

![molecular formula C20H18N4O B2381476 5-氨基-1,3-二苄基-1H,2H,3H-咪唑并[4,5-b]吡啶-2-酮 CAS No. 893725-46-7](/img/structure/B2381476.png)

5-氨基-1,3-二苄基-1H,2H,3H-咪唑并[4,5-b]吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is a type of imidazopyridine . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in various studies. For instance, 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones were prepared from 2-aminopyridine-3-carboxylic acids via Curtius rearrangement . In another study, hybrid compounds were designed and synthesized in which the imidazo[4,5-b]pyridin-2-one core was successfully linked with the p-methylbenzamide fragment .Molecular Structure Analysis

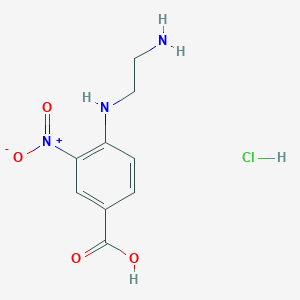

The molecular structure of “5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” consists of an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C20H18N4O/c21-18-12-11-17-19(22-18)24(14-16-9-5-2-6-10-16)20(25)23(17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22) .Chemical Reactions Analysis

Imidazopyridines have been found to undergo various chemical reactions. For example, the transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one resulted in very potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” include a molecular weight of 330.39 . It is a powder at room temperature .科学研究应用

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Research suggests that it inhibits angiogenesis, a process crucial for tumor growth. By targeting angiogenesis, it may help suppress tumor progression .

Organic Synthesis

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one serves as a valuable starting material or intermediate in organic synthesis. Its unique structure makes it useful for constructing more complex molecules. Researchers often employ it in multistep syntheses to access diverse chemical entities .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a scaffold for drug design. Scientists modify its structure to create derivatives with improved pharmacological properties. By introducing various functional groups, they aim to develop novel drugs for various therapeutic applications .

Biological Activity Screening

Researchers use 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in high-throughput screening assays. By testing its effects on specific biological targets (enzymes, receptors, etc.), they identify potential leads for drug development. These screenings help uncover new pathways and therapeutic possibilities .

Photophysical Studies

The compound’s photophysical properties are of interest. Researchers investigate its absorption and emission spectra, fluorescence behavior, and quantum yield. Such studies contribute to understanding its behavior in various environments and guide applications in optoelectronics and imaging .

Materials Science

Due to its aromatic structure, 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one may find applications in materials science. It could serve as a building block for functional materials, such as organic semiconductors or luminescent materials .

作用机制

未来方向

属性

IUPAC Name |

5-amino-1,3-dibenzylimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c21-18-12-11-17-19(22-18)24(14-16-9-5-2-6-10-16)20(25)23(17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFUEJHDIXKEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(N=C(C=C3)N)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)

![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)

![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)

![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)

![Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2381408.png)

![4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2381411.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2381414.png)